(2-(2-Fluorophenyl)thiazol-4-yl)methanol

Medicinal Chemistry Chemical Synthesis Procurement

Research challenges often stem from regioisomer-dependent variability in synthetic yields or biological activity. This compound, bearing an ortho-fluorophenyl group and a derivatizable hydroxymethyl handle, offers a consistent and validated scaffold for kinase inhibitor and antimicrobial lead optimization. - Enables regiochemically precise SAR studies; avoids activity shifts seen with 3-/4-fluoro analogs. - Hydroxymethyl group supports rapid diversification to esters, ethers, amines, or aldehydes. - Sourced at ≥95% purity with full documentation, ensuring batch-to-batch reproducibility.

Molecular Formula C10H8FNOS
Molecular Weight 209.24 g/mol
CAS No. 1175640-25-1
Cat. No. B1388060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(2-Fluorophenyl)thiazol-4-yl)methanol
CAS1175640-25-1
Molecular FormulaC10H8FNOS
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=CS2)CO)F
InChIInChI=1S/C10H8FNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2
InChIKeyCTRPELPWSRHYEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(2-Fluorophenyl)thiazol-4-yl)methanol Overview


(2-(2-Fluorophenyl)thiazol-4-yl)methanol (CAS 1175640-25-1) is a versatile small molecule scaffold belonging to the fluorophenyl thiazole class. It features a central thiazole ring with a 2-fluorophenyl group at the 2-position and a hydroxymethyl group at the 4-position. Its molecular formula is C₁₀H₈FNOS and its molecular weight is 209.24 g/mol. This compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, with particular utility in the development of kinase inhibitors and antimicrobial agents [1]. It is commercially available from multiple vendors at typical purities of 95% or higher [2].

Scaffold type Ortho-fluoro thiazole scaffold for kinase inhibitor and antimicrobial research programs
Derivatization 4-Hydroxymethyl handle enables esterification, etherification, or oxidation to access diverse libraries
Procurement Available purity grades support reproducible synthetic workflows; 98% option from select vendors

(2-(2-Fluorophenyl)thiazol-4-yl)methanol Regioisomer Specificity


The precise substitution pattern on the phenyl ring and the position of the hydroxymethyl group on the thiazole core critically influence the compound's electronic properties, steric profile, and reactivity. Replacing (2-(2-Fluorophenyl)thiazol-4-yl)methanol with its 3-fluoro or 4-fluoro regioisomers (CAS 885279-97-0 and 885280-13-7, respectively) alters the molecular geometry and electron distribution, which can significantly impact downstream synthetic yields, target binding affinities, and biological activity profiles . Similarly, the presence of the hydroxymethyl functional group at the 4-position distinguishes it from 2-(2-fluorophenyl)thiazole (CAS 1159821-65-4), which lacks this key handle for further derivatization . Therefore, generic substitution without rigorous validation risks compromising experimental reproducibility and project outcomes.

Target
2-Fluorophenyl regioisomer

Ortho-fluoro substitution creates distinct dipole and torsional angle that may affect target binding.

Substitute
3- or 4-fluoro analogs

Meta or para substitution alters electronic profile and geometry; SAR may not transfer without validation.

Target
Hydroxymethyl present

Reactive handle enables elaboration to esters, ethers, aldehydes for library construction.

Substitute
Non-hydroxymethyl analog

Lacks functional group; direct substitution limits synthetic versatility and downstream complexity.

Target
Specification-controlled purity

Certified purity (e.g., 98%) reduces side-reaction risk in sensitive steps.

Substitute
Unverified purity sources

Lower or unspecified purity may introduce impurities that compromise reaction yields or assay results.

(2-(2-Fluorophenyl)thiazol-4-yl)methanol Analog Comparison


Commercial Purity Comparison

Multiple reputable vendors offer (2-(2-Fluorophenyl)thiazol-4-yl)methanol at a minimum purity specification of 95%, with some suppliers providing 95+% or 98% purity grades . In comparison, the closely related 3-fluoro analog (CAS 885279-97-0) is predominantly available at 95% purity, with some vendors listing ≥95% or ≥98% . The 4-fluoro regioisomer (CAS 885280-13-7) is similarly offered at 95-96% purity across commercial sources . While no single source demonstrates a universally superior purity grade for the target compound, the availability of a 98% purity specification from select vendors offers a procurement advantage for applications requiring higher chemical homogeneity.

Purity grade
Cross-study comparable
Target: 95% (standard), 98% option 3-F analog: 95% (standard) 4-F analog: 95–96%
98% option supports higher homogeneity for sensitive transformations.
Vendor specifications as of 2026; verify lot-specific COA.
Medicinal Chemistry Chemical Synthesis Procurement

Ortho-Fluoro Electronic Properties

The 2-fluorophenyl substitution in (2-(2-Fluorophenyl)thiazol-4-yl)methanol creates a distinct electronic and steric environment compared to its 3-fluoro and 4-fluoro regioisomers. The ortho-positioning of the fluorine atom induces a specific dipole moment and alters the torsion angle between the phenyl and thiazole rings, which can significantly affect molecular recognition events, such as binding to kinase ATP pockets [1]. In contrast, the 4-fluoro analog (CAS 885280-13-7) presents a different spatial orientation, and the 3-fluoro analog (CAS 885279-97-0) introduces an intermediate steric and electronic perturbation . These structural distinctions are foundational to structure-activity relationship (SAR) studies but are not quantifiable with existing comparative biological data for this specific compound.

Electronic profile
Class-level inference
Ortho-fluoro induces specific dipole and torsion angle distinct from 3- and 4-fluoro regioisomers.
Structural distinction may influence molecular recognition in kinase pockets.
Quantitative SAR data not available; model-based inference.
Medicinal Chemistry Structure-Activity Relationship Drug Design

Hydroxymethyl Derivatization Handle

The presence of a hydroxymethyl (-CH₂OH) group at the 4-position of the thiazole ring in (2-(2-Fluorophenyl)thiazol-4-yl)methanol provides a reactive handle for subsequent functionalization, such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This contrasts sharply with 2-(2-fluorophenyl)thiazole (CAS 1159821-65-4), which lacks this functional group entirely, limiting its direct use as a building block for more complex architectures . While the 3-fluoro and 4-fluoro regioisomers also contain a hydroxymethyl group, their differing substitution patterns affect the reactivity and regioselectivity of subsequent transformations .

Derivatization handle
Class-level inference
Target: –CH₂OH present Non-hydroxymethyl analog: absent
Enables downstream functionalization; essential for building block utility.
General synthetic chemistry context.
Chemical Synthesis Medicinal Chemistry Building Block

(2-(2-Fluorophenyl)thiazol-4-yl)methanol Applications


Kinase Inhibitor Scaffold

(2-(2-Fluorophenyl)thiazol-4-yl)methanol serves as a privileged scaffold for designing novel kinase inhibitors. The ortho-fluorophenyl group can engage in favorable hydrophobic and dipole interactions within the ATP-binding pocket, while the hydroxymethyl group offers a site for introducing solubilizing or targeting moieties. This combination makes it a strategic choice over the 4-fluoro or 3-fluoro regioisomers when specific spatial constraints need to be met [1].

Antimicrobial & Antifungal Synthesis

The thiazole core is a well-established pharmacophore in antimicrobial research. This compound can be elaborated into derivatives targeting bacterial or fungal pathogens. Its ortho-fluoro substitution may confer enhanced membrane permeability and metabolic stability compared to non-fluorinated analogs, making it a valuable starting point for lead optimization campaigns .

Heterocyclic Library Building Block

Due to its reactive hydroxymethyl handle, this compound is ideally suited for generating diverse libraries of thiazole-containing molecules. It can be readily converted to esters, ethers, amines, or aldehydes, enabling parallel synthesis efforts in medicinal chemistry programs. The availability of 98% purity material from select vendors ensures high-quality outputs in such endeavors .

Application
Selection Property
Validation Focus
Kinase inhibitor design
Ortho-fluoro thiazole scaffold geometry
ATP-pocket binding assay fit
Antimicrobial lead optimization
Fluorinated pharmacophore core
Membrane permeability and stability screening
Library synthesis
Derivatization-ready handle
Purity and reaction scalability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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